Bace1-IN-9 -

Bace1-IN-9

Catalog Number: EVT-15277661
CAS Number:
Molecular Formula: C30H45N5O9
Molecular Weight: 619.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bace1-IN-9 falls under the category of small molecule inhibitors targeting aspartic proteases, specifically designed to inhibit BACE1 activity. The compound is synthesized through various chemical methods that optimize its binding affinity and specificity for the BACE1 enzyme. Research indicates that compounds like Bace1-IN-9 are crucial in drug development efforts directed towards Alzheimer's disease treatment, highlighting their potential as therapeutic agents in neurodegenerative disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bace1-IN-9 typically involves a multi-step process that includes solid-phase synthesis techniques. This method allows for the efficient assembly of complex molecules while minimizing purification steps. The synthesis begins with the hydrolysis of a γ-lactone, followed by reactions with various amines and coupling agents such as 1-(3-dimethylamino)propyl-3-ethyl-carbodiimide hydrochloride (EDCI) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds.

In one reported synthesis pathway, the initial hydrolysis step produces an allyl ester, which is then coupled with isobutylamine or cyclopropylamine to yield the desired inhibitor structure. The final steps often involve deprotection and cleavage reactions to achieve high purity yields exceeding 85% .

Molecular Structure Analysis

Structure and Data

Bace1-IN-9 possesses a complex molecular structure characterized by specific functional groups that enhance its interaction with the BACE1 active site. The compound's structure can be analyzed using X-ray crystallography, which has provided insights into its binding conformation within the enzyme's active site.

The molecular formula and other structural data can be derived from computational modeling studies, which simulate the interactions between Bace1-IN-9 and BACE1, revealing critical binding interactions that stabilize the inhibitor within the enzyme's catalytic pocket .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving Bace1-IN-9 is its competitive inhibition of BACE1 activity. This process can be analyzed through kinetic studies, where varying concentrations of substrate and inhibitor are used to determine parameters such as maximum reaction velocity (V_max) and Michaelis-Menten constant (K_m). These studies often utilize Lineweaver-Burk plots to elucidate the inhibition mechanism, providing insights into how effectively Bace1-IN-9 can block substrate access to the active site .

Furthermore, docking studies reveal how Bace1-IN-9 fits into the active site, highlighting key interactions such as hydrogen bonding with specific amino acid residues that are critical for enzymatic function .

Mechanism of Action

Process and Data

Bace1-IN-9 inhibits BACE1 by binding to its active site, preventing the cleavage of amyloid precursor protein. This action disrupts the formation of amyloid-beta peptides, thereby potentially reducing plaque accumulation in neuronal tissues. The mechanism involves conformational changes in both the enzyme and substrate upon binding, which are essential for effective inhibition.

Research indicates that this competitive inhibition can significantly lower amyloid-beta production levels in vitro, providing a promising avenue for therapeutic intervention in Alzheimer’s disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bace1-IN-9 exhibits specific physical properties such as solubility, melting point, and stability under physiological conditions. These properties are critical for determining its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Chemical properties include its reactivity with various functional groups present in biological systems, which may influence its efficacy as a therapeutic agent. Quantitative structure-activity relationship (QSAR) models may also be employed to predict how structural variations affect biological activity .

Applications

Scientific Uses

Bace1-IN-9 is primarily researched for its potential applications in treating Alzheimer’s disease by inhibiting β-secretase activity. Its development represents a significant step towards creating effective therapies aimed at reducing amyloid-beta levels in patients.

Additionally, compounds like Bace1-IN-9 serve as valuable tools in biochemical research for studying enzyme kinetics and protein-ligand interactions. They may also provide insights into the broader mechanisms underlying neurodegenerative diseases and contribute to drug discovery efforts targeting similar pathways .

Properties

Product Name

Bace1-IN-9

IUPAC Name

(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-2-[4-(carboxymethyl)anilino]-1-hydroxyethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid

Molecular Formula

C30H45N5O9

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C30H45N5O9/c1-4-7-22-28(42)33-21(23(36)17-32-19-11-9-18(10-12-19)16-25(39)40)8-5-6-15-44-30(2,3)26(29(43)34-22)35-27(41)20(31)13-14-24(37)38/h5-6,9-12,20-23,26,32,36H,4,7-8,13-17,31H2,1-3H3,(H,33,42)(H,34,43)(H,35,41)(H,37,38)(H,39,40)/b6-5-/t20-,21-,22-,23+,26+/m0/s1

InChI Key

CSSIDGWPXKPAPN-JTSDAKNZSA-N

Canonical SMILES

CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)CC(=O)O)O

Isomeric SMILES

CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)CC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.